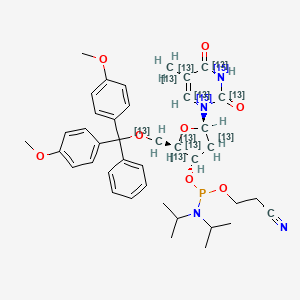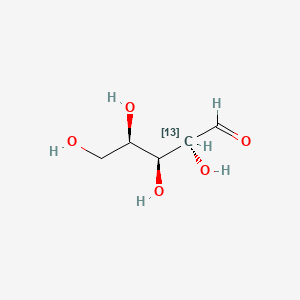
DMT-dT Phosphoramidite-13C10,15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMT-dT Phosphoramidite-13C10,15N2 is a chemically synthesized compound that is labeled with stable isotopes of carbon-13 and nitrogen-15. This compound is primarily used in the synthesis of DNA. The labeling with carbon-13 and nitrogen-15 allows for the tracking and quantification of the compound in various scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DMT-dT Phosphoramidite-13C10,15N2 involves the incorporation of stable isotopes into the phosphoramidite structure. The process typically starts with the synthesis of the deoxythymidine (dT) nucleoside, which is then protected with a dimethoxytrityl (DMT) group at the 5’ hydroxyl position. The 3’ hydroxyl group is then converted into a phosphoramidite using a cyanoethyl group. The incorporation of carbon-13 and nitrogen-15 isotopes is achieved through the use of labeled reagents during the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-purity reagents to ensure the consistent production of the labeled compound. The final product is purified using chromatographic techniques to achieve the desired purity and isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions
DMT-dT Phosphoramidite-13C10,15N2 undergoes various chemical reactions, including:
Oxidation: The phosphite triester intermediate is oxidized to form a phosphate triester.
Substitution: The cyanoethyl protecting group is removed under basic conditions to yield the free phosphodiester
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide in acetonitrile.
Substitution: Concentrated ammonia solution or methylamine in water
Major Products Formed
The major products formed from these reactions include the fully deprotected DNA oligonucleotide with the incorporated stable isotopes of carbon-13 and nitrogen-15 .
Aplicaciones Científicas De Investigación
DMT-dT Phosphoramidite-13C10,15N2 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of labeled DNA oligonucleotides for structural and functional studies.
Biology: Employed in the study of DNA-protein interactions and DNA replication mechanisms.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of labeled DNA for use in quality control and process validation
Mecanismo De Acción
The mechanism of action of DMT-dT Phosphoramidite-13C10,15N2 involves its incorporation into DNA during the synthesis process. The labeled nucleoside is incorporated into the growing DNA strand by DNA polymerases. The stable isotopes of carbon-13 and nitrogen-15 allow for the tracking and quantification of the labeled DNA in various assays. The molecular targets and pathways involved include DNA polymerases and other enzymes involved in DNA synthesis and repair .
Comparación Con Compuestos Similares
Similar Compounds
- DMT-dT Phosphoramidite
- DMT-dT Phosphoramidite-d11
- DMT-dT Phosphoramidite-13C
Uniqueness
DMT-dT Phosphoramidite-13C10,15N2 is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides enhanced sensitivity and specificity in various analytical techniques, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C40H49N4O8P |
|---|---|
Peso molecular |
756.7 g/mol |
Nombre IUPAC |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-5-(5-(113C)methyl-2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H49N4O8P/c1-27(2)44(28(3)4)53(50-23-11-22-41)52-35-24-37(43-25-29(5)38(45)42-39(43)46)51-36(35)26-49-40(30-12-9-8-10-13-30,31-14-18-33(47-6)19-15-31)32-16-20-34(48-7)21-17-32/h8-10,12-21,25,27-28,35-37H,11,23-24,26H2,1-7H3,(H,42,45,46)/t35-,36+,37+,53?/m0/s1/i5+1,24+1,25+1,26+1,29+1,35+1,36+1,37+1,38+1,39+1,42+1,43+1 |
Clave InChI |
UNOTXUFIWPRZJX-WMQNDIMDSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)O[13C@H]1[13CH2][13C@@H](O[13C@@H]1[13CH2]OC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)[15N]5[13CH]=[13C]([13C](=O)[15NH][13C]5=O)[13CH3] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B12397721.png)


![ethyl 4-[2-(hydroxymethyl)-5-[(Z)-(6-methyl-3,4-dioxo-5H-furo[3,4-c]pyridin-1-ylidene)methyl]pyrrol-1-yl]benzoate](/img/structure/B12397734.png)
![(E)-3-(2-ethoxyphenyl)-N-[2-(6-methyl-1H-benzimidazol-2-yl)phenyl]prop-2-enamide](/img/structure/B12397736.png)




![[8-L-arginine] deaminovasopressin](/img/structure/B12397766.png)

![(1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B12397768.png)

